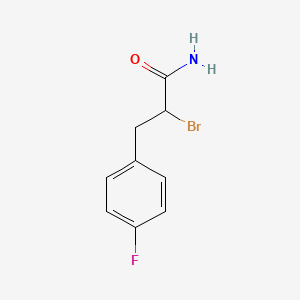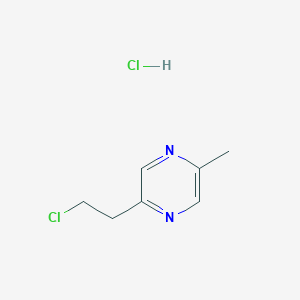
2-(2-Chloroethyl)-5-methylpyrazine hydrochloride
Descripción general
Descripción
“2-(2-Chloroethyl)-5-methylpyrazine hydrochloride” would be a derivative of pyrazine, which is a basic aromatic ring structure found in many important compounds like pteridines, folates, and pyrazine-based drugs . The “2-(2-Chloroethyl)” part suggests the presence of a 2-chloroethyl group attached to the pyrazine ring. The term “hydrochloride” indicates that the compound forms a salt with hydrochloric acid, which often improves the compound’s solubility in water .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrazine ring, a six-membered aromatic ring with two nitrogen atoms opposite each other and four carbon atoms. The 2-chloroethyl group would be attached to one of the carbon atoms, and the 5-methyl group to another carbon atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties are typically determined experimentally .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Intermediates
"2-(2-Chloroethyl)-5-methylpyrazine hydrochloride" plays a significant role in the synthesis of various chemical compounds. For instance, it is an intermediate in the synthesis of alkyl-hydroxyl-pyrazines, which are precursors to compounds like 2,5-dimethylpyrazine. These precursors have applications in enhancing the aroma and taste of cigarettes through pyrolysis, contributing to a better after-taste and aroma in tobacco smoke (Fu Jianshan & Yang Hua-wu, 2004). Additionally, the unusual chemical behavior of 1-(2-chloroethyl)-4-hydroxymethylpyrazoles, including those similar in structure to "2-(2-Chloroethyl)-5-methylpyrazine hydrochloride," has been explored, revealing that these compounds undergo transformations upon heating, indicating their potential in chemical synthesis processes (O. S. Attaryan et al., 2013).
Green Chemistry and Biomass Conversion
In green chemistry, "2-(2-Chloroethyl)-5-methylpyrazine hydrochloride" related compounds have been synthesized from biomass-derived materials, showcasing an efficient and environmentally friendly method for producing pyrazine derivatives. One notable method is the one-pot synthesis of 2-hydroxymethyl-5-methylpyrazine from renewable 1,3-dihydroxyacetone, which represents a sustainable approach to chemical synthesis with a high yield under optimized conditions (Lei Song et al., 2017).
Antimicrobial Activities
Compounds synthesized from "2-(2-Chloroethyl)-5-methylpyrazine hydrochloride" have been evaluated for their antimicrobial properties. Research has shown that certain pyrazine derivatives exhibit promising antimicrobial activities against various bacteria and yeast, highlighting their potential in developing new antimicrobial agents. This includes the synthesis of new indole-containing derivatives with 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine motifs, which were found to have significant antimicrobial efficacy (H. Behbehani et al., 2011).
Safety And Hazards
The safety and hazards of a compound depend on its physical and chemical properties. For example, many chlorinated compounds are hazardous and require careful handling. The compound’s safety data sheet (SDS) would provide detailed information on its hazards, safe handling procedures, and emergency measures .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-chloroethyl)-5-methylpyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-6-4-10-7(2-3-8)5-9-6;/h4-5H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVLROSYRAVVQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethyl)-5-methylpyrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



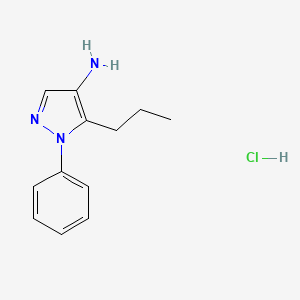
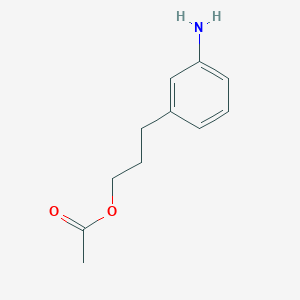
![3,8-Dioxa-11-azaspiro[5.6]dodecane](/img/structure/B1379181.png)
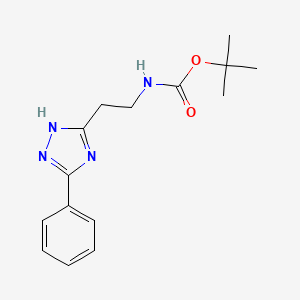
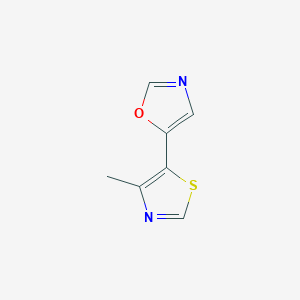
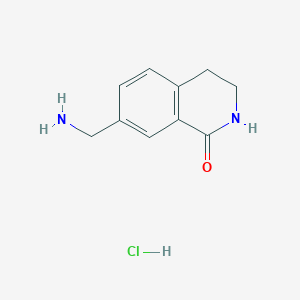
![2-[2-(Thiophen-2-yl)ethenyl]azepane](/img/structure/B1379186.png)
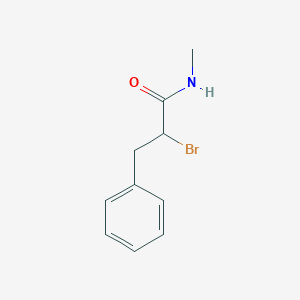
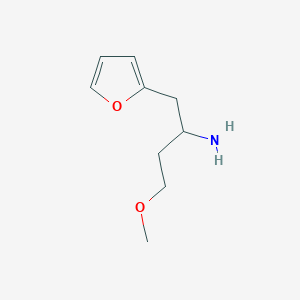
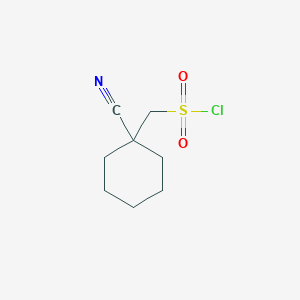
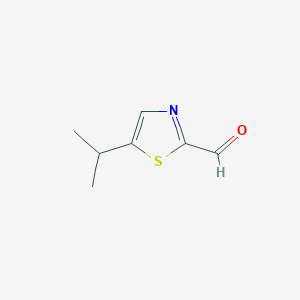
![[6-(Aminomethyl)piperidin-2-yl]methanol](/img/structure/B1379193.png)
